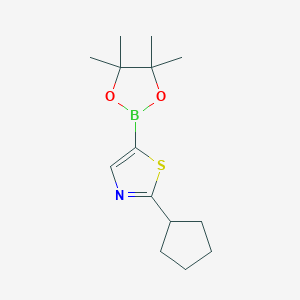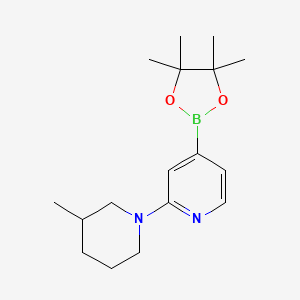
2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester, also known as 2-MIP-4-BP, is a novel boronic acid pinacol ester that has recently been developed as a versatile organic building block for organic synthesis. It is a highly reactive compound that can be used in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed Heck reactions, and Stille reactions. 2-MIP-4-BP has been found to be a very useful reagent for the synthesis of a wide variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester is a highly reactive compound that can be used in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed Heck reactions, and Stille reactions. In these reactions, this compound acts as a nucleophile, attacking the electrophilic carbon of a substrate molecule, forming a new C-C bond.
Biochemical and Physiological Effects
This compound has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be a highly reactive compound and, as such, may have the potential to interact with biological molecules, such as proteins and enzymes, in ways that are not yet understood.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is a highly reactive compound that is easy to handle and can be used in a variety of reactions. Additionally, it is relatively inexpensive and can be stored for extended periods of time without significant degradation. However, it is important to note that this compound is a highly reactive compound and should be handled with care.
Orientations Futures
The development of 2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester as a versatile organic building block for organic synthesis has opened up a wide range of possibilities for future research. Potential future directions include the development of new reactions and applications for this compound, the exploration of its biochemical and physiological effects, and the development of new methods for its synthesis. Additionally, further research into the stability and storage of this compound may lead to improved methods for its handling and storage.
Méthodes De Synthèse
2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester is synthesized through a two-step process. The first step involves the reaction of 2-methylimidazole with 4-bromopyridine, which yields 2-(2-methylimidazol-1-yl)pyridine. The second step involves the reaction of 2-(2-methylimidazol-1-yl)pyridine with boronic acid pinacol ester, which yields this compound. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 60-80°C.
Applications De Recherche Scientifique
2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used in the synthesis of biologically active compounds, such as peptides and proteins, and in the synthesis of pharmaceuticals and agrochemicals. Additionally, it has been used in the synthesis of functionalized polymers and in the synthesis of organic semiconductors.
Propriétés
IUPAC Name |
2-(2-methylimidazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BN3O2/c1-11-17-8-9-19(11)13-10-12(6-7-18-13)16-20-14(2,3)15(4,5)21-16/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOGTTHHRBAGFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














